molecular formula C22H23N3O5 B11237950 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B11237950
M. Wt: 409.4 g/mol
InChI Key: RRHSRGDBGPJTHT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the benzamide structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and pyridazinyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide stands out due to its unique combination of methoxy and pyridazinyl groups. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C22H23N3O5/c1-27-17-6-4-15(5-7-17)20-8-9-21(25-24-20)30-11-10-23-22(26)16-12-18(28-2)14-19(13-16)29-3/h4-9,12-14H,10-11H2,1-3H3,(H,23,26)

InChI Key

RRHSRGDBGPJTHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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